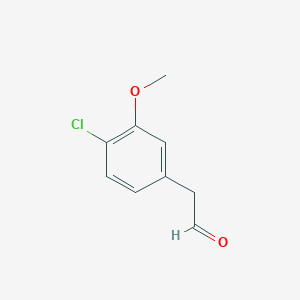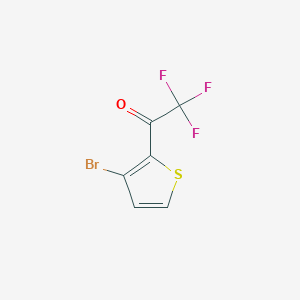
1-(3-Bromo-thiophen-2-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a thiophene ring substituted with a bromine atom at the 3-position and a trifluoromethyl ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Introduction of Trifluoromethyl Ketone Group: The 3-bromothiophene is then reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the trifluoromethyl ketone group, forming 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Reduction: 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanol.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl ketone groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromothiophene: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical reactions.
2,2,2-trifluoroacetophenone: Lacks the thiophene ring, resulting in different electronic and steric properties.
1-(2-thienyl)-2,2,2-trifluoroethan-1-one: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the bromine-substituted thiophene ring and the trifluoromethyl ketone group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C6H2BrF3OS |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H2BrF3OS/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2H |
InChI Key |
LMEYGURUCKIOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


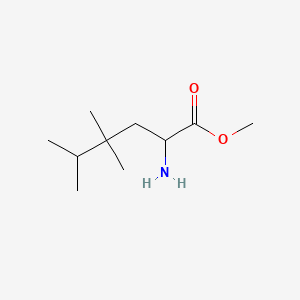
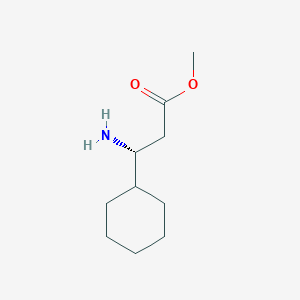
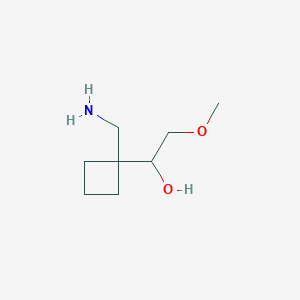
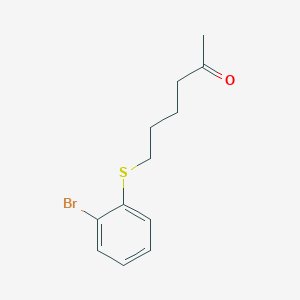
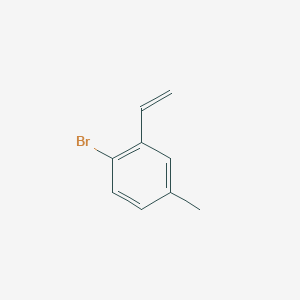
![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

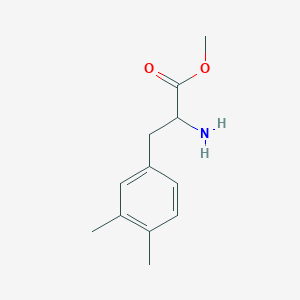
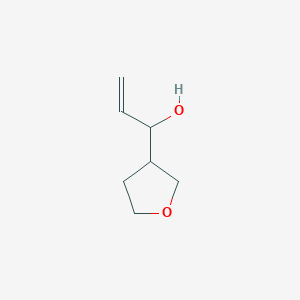
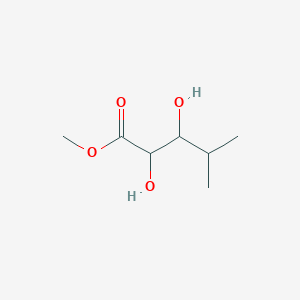

aminehydrochloride](/img/structure/B15313028.png)
